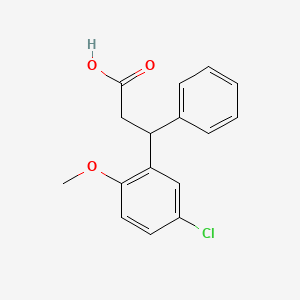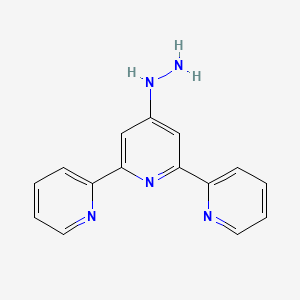
Dibromobutene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibromobutene is an organic compound with the molecular formula C4H6Br2. It is a colorless to pale yellow liquid that is primarily used in organic synthesis. The compound is characterized by the presence of two bromine atoms attached to the same carbon atom, which is also double-bonded to another carbon atom. This unique structure makes it a valuable intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dibromobutene can be synthesized through the bromination of 1-butene. The reaction typically involves the addition of bromine (Br2) to 1-butene in the presence of a solvent like carbon tetrachloride (CCl4). The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of 1-butene, resulting in the formation of 1,1-dibromo-1-butene .
Industrial Production Methods: Industrial production of 1,1-dibromo-1-butene often involves the use of large-scale bromination reactors. The process is optimized to ensure high yields and purity of the product. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to achieve the desired outcome .
Análisis De Reacciones Químicas
Types of Reactions: Dibromobutene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different substituted products.
Elimination Reactions: Under basic conditions, 1,1-dibromo-1-butene can undergo elimination reactions to form butadiene derivatives.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, amines, and other nucleophiles are commonly used in substitution reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted alkenes and alkynes can be formed.
Elimination Products: The major products of elimination reactions are butadiene derivatives.
Aplicaciones Científicas De Investigación
Dibromobutene has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound is used in the preparation of polymers and copolymers with specific properties.
Material Science: It is employed in the development of advanced materials with unique chemical and physical properties.
Mecanismo De Acción
The mechanism of action of 1,1-dibromo-1-butene in chemical reactions involves the electrophilic addition of bromine to the double bond of 1-butene. The bromine molecule acts as an electrophile, attacking the electron-rich double bond and forming a bromonium ion intermediate. This intermediate is then attacked by a nucleophile, leading to the formation of the final product .
Comparación Con Compuestos Similares
1,2-Dibromoethane: Similar to 1,1-dibromo-1-butene, this compound contains two bromine atoms but differs in the position of the bromine atoms and the absence of a double bond.
1,4-Dibromobutane: This compound has bromine atoms at the terminal positions of a butane chain, making it structurally different from 1,1-dibromo-1-butene.
Uniqueness: Dibromobutene is unique due to the presence of two bromine atoms on the same carbon atom, which is also double-bonded to another carbon atom. This structure imparts distinct reactivity and makes it a valuable intermediate in various chemical reactions .
Propiedades
Fórmula molecular |
C4H6Br2 |
|---|---|
Peso molecular |
213.90 g/mol |
Nombre IUPAC |
1,1-dibromobut-1-ene |
InChI |
InChI=1S/C4H6Br2/c1-2-3-4(5)6/h3H,2H2,1H3 |
Clave InChI |
IFTGEZOPUAJVMG-UHFFFAOYSA-N |
SMILES canónico |
CCC=C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B8328890.png)
![8-Pyridazin-3-yl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8328897.png)


![{[4-(2-Chlorophenyl)-3-(ethoxycarbonyl)-5-(methoxycarbonyl)-6-methyl-1,4-dihydropyridin-2-yl]methoxy}acetic acid](/img/structure/B8328914.png)
![Dicyclohexyl(2',4',6'-tripropyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B8328922.png)
